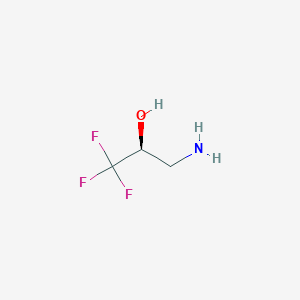
(2S)-3-amino-1,1,1-trifluoro-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-3-amino-1,1,1-trifluoro-2-propanol is a fluorinated amino alcohol that is structurally related to 3-amino-1-propanol. While the specific compound is not directly studied in the provided papers, insights can be drawn from the structural and vibrational characterization of 3-amino-1-propanol as well as the synthesis of related perfluoro-tert-butyl hydroxyproline amino acids.
Synthesis Analysis
The synthesis of related compounds, such as (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, involves a Mitsunobu reaction with perfluoro-tert-butanol. This key step introduces a perfluoro-tert-butyl group with nine chemically equivalent fluorines, which could be analogous to the trifluoromethyl group in (2S)-3-amino-1,1,1-trifluoro-2-propanol. The synthesis is completed in 2-5 steps, starting with Fmoc-, Boc-, and free amino acids .
Molecular Structure Analysis
The molecular structure of 3-amino-1-propanol has been studied using a combination of molecular orbital calculations and vibrational spectroscopy. The compound exists as a mixture of conformers, with the most stable forms exhibiting an intramolecular OH-N hydrogen bond. These findings could be relevant to the molecular structure analysis of (2S)-3-amino-1,1,1-trifluoro-2-propanol, as the presence of the trifluoromethyl group could influence the conformational stability and hydrogen bonding patterns .
Chemical Reactions Analysis
Although the specific chemical reactions of (2S)-3-amino-1,1,1-trifluoro-2-propanol are not detailed in the provided papers, the incorporation of perfluoro-tert-butyl groups in related amino acids suggests that the compound may undergo reactions typical of amino alcohols, such as forming esters, amides, and peptides. The presence of the fluorine atoms may also impart unique reactivity, potentially useful in the development of probes and medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2S)-3-amino-1,1,1-trifluoro-2-propanol can be inferred from the properties of similar compounds. For instance, the vibrational spectroscopy data of 3-amino-1-propanol provides insights into the behavior of the molecule in different phases, such as isolated gas, liquid, and Argon matrix. The presence of intramolecular hydrogen bonding significantly influences the stability and vibrational characteristics of the molecule. These properties are likely to be altered in (2S)-3-amino-1,1,1-trifluoro-2-propanol due to the electron-withdrawing effect of the trifluoromethyl group, which could affect both hydrogen bonding and the overall polarity of the molecule .
Applications De Recherche Scientifique
Hydrogen Bonding in Crystals
Trifluoromethylated amino alcohols like 3-(N,N-dialkylamino)-1,1,1-trifluoro-2-propanols form chiral spiral hydrogen bonding chains in crystals. The unique feature of these chains is the alternating intermolecular-medium and intramolecular-weak hydrogen bonds, contributing to the formation of a tentative zwitterionic form of the molecule. This is crucial for understanding the structural dynamics and interactions in crystalline materials (Katagiri et al., 2005).
Polymorphism in Amino Alcohol Salts
In a study of amino alcohols and quinaldinate salts, variations in hydrogen bonding and π∙∙∙π stacking interactions were observed. This highlighted the different connectivity patterns in structures, influenced by the amino alcohols' hydrogen bonding potential. These insights are significant for the field of molecular crystal engineering (Podjed & Modec, 2022).
Molecular Synthesis and Inhibition Studies
A study in 2001 explored the synthesis of novel N,N-disubstituted trifluoro-3-amino-2-propanols as potent inhibitors of cholesteryl ester transfer protein (CETP). This research is significant for developing new pharmaceutical compounds (Massa et al., 2001).
Propriétés
IUPAC Name |
(2S)-3-amino-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2/t2-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISHBQWFBUTROQ-REOHCLBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(F)(F)F)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-amino-1,1,1-trifluoro-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)
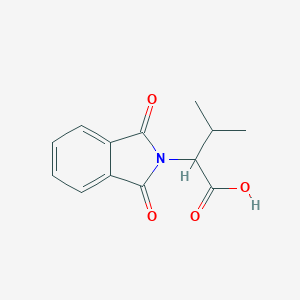
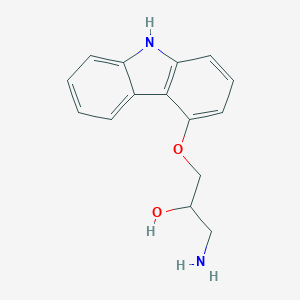
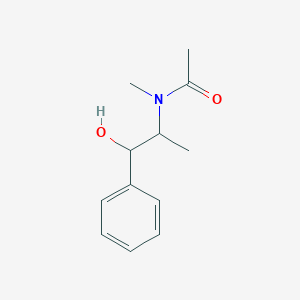
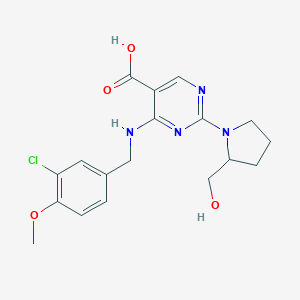
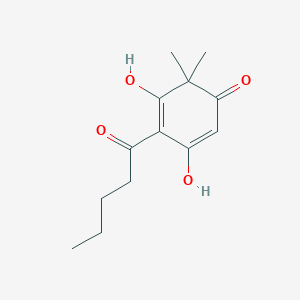
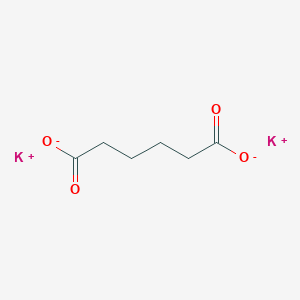
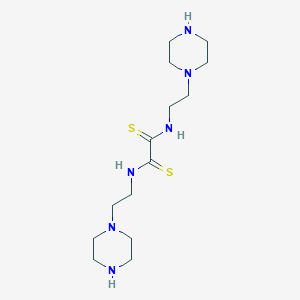
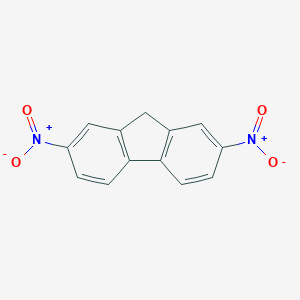
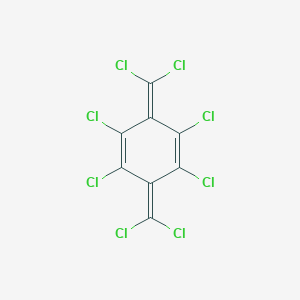
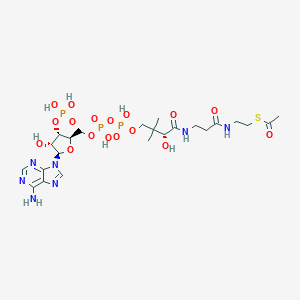
![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)
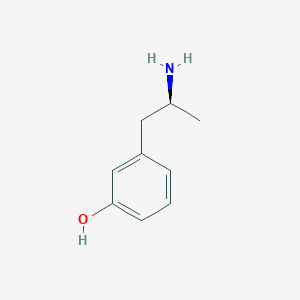
![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)